6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Overview
Description
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is a chemical compound with the following IUPAC name: 6-fluoro-2-(piperidin-4-ylmethyl)benzo[d]oxazole . Its molecular formula is C₁₃H₁₅FN₂O . The compound exists as a white powder and has a molecular weight of approximately 234.27 g/mol .
Synthesis Analysis
Several methods have been employed to synthesize this compound. One straightforward approach involves the reaction of appropriate starting materials, such as fluoro-substituted benzaldehyde and piperidine, under specific conditions. Detailed synthetic pathways and optimization strategies can be found in the literature .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole consists of a benzoxazole ring fused with a piperidine moiety. The fluorine atom is attached to the benzene ring, and the piperidine group is linked to the oxazole ring. The compound’s 3D arrangement and bond angles can be visualized using computational modeling techniques .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the piperidine nitrogen. Researchers have explored its reactivity with different electrophiles and nucleophiles, leading to the formation of diverse derivatives. These reactions are essential for designing analogs with improved properties .
Physical And Chemical Properties Analysis
- Spectral Data : Infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra provide valuable information about its functional groups and connectivity .
Mechanism of Action
The specific biological targets and mechanisms of action for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole remain an active area of investigation. Researchers have explored its potential as an antimicrobial agent, but further studies are needed to elucidate its precise mode of action at the molecular level. Computational docking studies and in vitro assays can provide insights into its binding interactions with relevant biomolecules .
Safety and Hazards
Future Directions
Researchers should explore the compound’s pharmacological properties, including its potential as an antimicrobial, antioxidant, or other bioactive agent. Further studies on its toxicity, pharmacokinetics, and structure-activity relationships are crucial. Additionally, investigations into its applications in drug discovery and material science are warranted .
properties
IUPAC Name |
6-fluoro-2-piperidin-4-yl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVWFANPKDIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole | |
CAS RN |
335079-99-7 | |
Record name | 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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